N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an iodine atom, a methyl group, and a pyrrolidine ring attached to an isonicotinamide core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide typically involves the following steps:
Methylation: Addition of a methyl group to the 4-position of the phenyl ring.
Formation of Pyrrolidine Ring: Cyclization to form the pyrrolidine ring.
Coupling with Isonicotinamide: The final step involves coupling the iodinated and methylated phenyl-pyrrolidine intermediate with isonicotinamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition.
Chemical Reactions Analysis
Types of Reactions
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like iodine (I2) and bromine (Br2) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The iodine atom and pyrrolidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(3-Iodo-4-methylphenyl)-2-(pyrrolidin-1-yl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
585544-16-7 |
---|---|
Molecular Formula |
C17H18IN3O |
Molecular Weight |
407.25 g/mol |
IUPAC Name |
N-(3-iodo-4-methylphenyl)-2-pyrrolidin-1-ylpyridine-4-carboxamide |
InChI |
InChI=1S/C17H18IN3O/c1-12-4-5-14(11-15(12)18)20-17(22)13-6-7-19-16(10-13)21-8-2-3-9-21/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,22) |
InChI Key |
IQKXHERWPRKHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)N3CCCC3)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.